molecular formula C15H9N3O4S B11491812 7-nitro-3-(phenylcarbonyl)-1,3,4-benzothiadiazepin-2(3H)-one

7-nitro-3-(phenylcarbonyl)-1,3,4-benzothiadiazepin-2(3H)-one

Cat. No.: B11491812
M. Wt: 327.3 g/mol
InChI Key: PJWIPVJWGXWOJI-UHFFFAOYSA-N
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Description

7-nitro-3-(phenylcarbonyl)-1,3,4-benzothiadiazepin-2(3H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of benzothiadiazepines, which are characterized by a fused ring system containing nitrogen, sulfur, and oxygen atoms. The presence of a nitro group and a phenylcarbonyl group in its structure contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-3-(phenylcarbonyl)-1,3,4-benzothiadiazepin-2(3H)-one typically involves the following steps:

    Formation of the Benzothiadiazepine Core: The core structure is synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzenethiol and a suitable carbonyl compound.

    Introduction of the Nitro Group: The nitro group is introduced via nitration reactions using reagents like nitric acid or a mixture of nitric acid and sulfuric acid.

    Addition of the Phenylcarbonyl Group: The phenylcarbonyl group is incorporated through acylation reactions using reagents like benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-nitro-3-(phenylcarbonyl)-1,3,4-benzothiadiazepin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenylcarbonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines, alcohols, bases like sodium hydroxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: 7-amino-3-(phenylcarbonyl)-1,3,4-benzothiadiazepin-2(3H)-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

7-nitro-3-(phenylcarbonyl)-1,3,4-benzothiadiazepin-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-nitro-3-(phenylcarbonyl)-1,3,4-benzothiadiazepin-2(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-nitro-3,4-benzocoumarin: Shares the nitro group and benzene ring structure but differs in the core ring system.

    7-nitro-1,3,4-thiadiazepine: Similar core structure but lacks the phenylcarbonyl group.

Uniqueness

7-nitro-3-(phenylcarbonyl)-1,3,4-benzothiadiazepin-2(3H)-one is unique due to the combination of its nitro group, phenylcarbonyl group, and benzothiadiazepine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H9N3O4S

Molecular Weight

327.3 g/mol

IUPAC Name

3-benzoyl-7-nitro-1,3,4-benzothiadiazepin-2-one

InChI

InChI=1S/C15H9N3O4S/c19-14(10-4-2-1-3-5-10)17-15(20)23-13-7-6-12(18(21)22)8-11(13)9-16-17/h1-9H

InChI Key

PJWIPVJWGXWOJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C(=O)SC3=C(C=C(C=C3)[N+](=O)[O-])C=N2

Origin of Product

United States

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